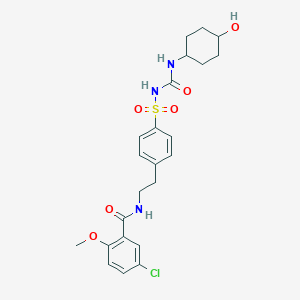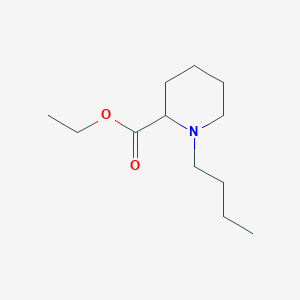
4-氟-3,5-二甲基苯胺
描述
4-Fluoro-3,5-dimethylaniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. The presence of the fluorine atom and methyl groups in the compound suggests that it may have unique electronic properties and reactivity due to the electron-withdrawing effects of the fluorine and the electron-donating effects of the methyl groups.
Synthesis Analysis
The synthesis of compounds related to 4-Fluoro-3,5-dimethylaniline involves various strategies. For instance, the synthesis of a polyimide series derived from a monomer containing a perfluorobiphenyl group with two 2,6-dimethylaniline units connected by an ether bond was reported. This monomer was polycondensed with several aromatic dianhydrides using a traditional two-step imidization procedure . Another synthesis approach involved the condensation of an "aminoacid moiety" with a dioxane derivative, which was then followed by a reduction process to obtain a 4-fluoro analog . These methods highlight the versatility in synthesizing fluorinated aromatic compounds, which could be adapted for the synthesis of 4-Fluoro-3,5-dimethylaniline.
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dimethylaniline would be characterized by the presence of a benzene ring substituted with fluorine and methyl groups at specific positions. The electronic absorption and fluorescence spectroscopy of peptides containing similar fluorinated aromatic amino acids have been studied, providing insights into the electronic properties of such compounds . The molecular dimensions and electronic characteristics of these compounds are influenced by the substituents on the benzene ring.
Chemical Reactions Analysis
The reactivity of compounds similar to 4-Fluoro-3,5-dimethylaniline has been explored in various chemical reactions. For example, the synthesis of a derivative of N,N-dimethylaniline that reacts with phenols to form colored products for thin-layer chromatography (TLC) determination has been described . This suggests that 4-Fluoro-3,5-dimethylaniline could potentially participate in electrophilic aromatic substitution reactions due to the activating influence of the methyl groups and the presence of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds, such as those derived from 4-Fluoro-3,5-dimethylaniline, are often characterized by high optical transparency and good thermal properties . The introduction of fluorine atoms can lead to low refractive indices and low birefringence in polyimides derived from related monomers . Additionally, the synthesis of 4-fluoropyrrolidine derivatives, which share the fluorinated motif, has been optimized for high yield and enantiomeric purity, indicating the potential for 4-Fluoro-3,5-dimethylaniline to be used in medicinal chemistry applications .
科学研究应用
电子光谱和激发态动力学
- 4-氟-N,N-二甲基苯胺(FDMA)因其光致分子内电荷转移(ICT)特性而受到研究,在不同的溶剂中显示出双重荧光。这些研究使用了超快时间分辨光谱和计算方法,揭示了 FDMA 电子跃迁的重要见解(Fujiwara et al., 2013)。
荧光行为分析
- 使用高级量子化学方法检查 FDMA 的荧光行为,深入了解光激发 FDMA 的失活途径。这项研究有助于理解此类化合物的な光物理特性(Bohnwagner & Dreuw, 2017)。
光脱卤化研究
- 探索了氟或氯苯衍生物(包括 4-氟-N,N-二甲基苯胺)的光脱卤化,以了解三重态和单重态苯基阳离子的生成以及可能是苯炔。这些中间体导致不同的产物,提供了一条研究取代基对光物理和初级脱卤化过程的影响的途径(Protti et al., 2012)。
生化研究
- FDMA 与血红蛋白等生物系统的相互作用已经过研究,提供了对其生化行为的见解,并可能对理解相关化合物产生影响(Renner, 2004)。
聚合物化学中的合成和表征
- FDMA 已用于新型聚合物的合成和表征,有助于开发具有特定性能的材料。这包括它在新型聚酰胺和聚酰亚胺的合成中的应用(Liaw et al., 2002)。
荧光和电荷转移
- 已经进行研究以了解 FDMA 中没有分子内电荷转移,有助于了解其在各种溶剂中的荧光特性(Zachariasse et al., 2017)。
在产生活性氧中的作用
- 探索了类似化合物在产生活性氧(ROS)中的作用及其对细胞毒性的影响,提供了对导致接触此类化合物时观察到的风险的分子机制的见解(Chao et al., 2014)。
安全和危害
4-Fluoro-3,5-dimethylaniline is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312-H315-H319-H331-H335, indicating potential health hazards upon exposure . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Pharmacokinetics
It is an inhibitor of CYP1A2, indicating it could affect the metabolism of other drugs . The compound’s log Po/w values suggest it has moderate lipophilicity, which could influence its distribution in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3,5-dimethylaniline. For instance, its solubility in water is low , which could affect its distribution in the body. Its stability could be influenced by factors such as pH, temperature, and the presence of other molecules . Furthermore, its efficacy could be affected by factors such as the concentration of its targets, the presence of other drugs, and individual variations in metabolism .
属性
IUPAC Name |
4-fluoro-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFILTZSIUWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598112 | |
| Record name | 4-Fluoro-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3,5-dimethylaniline | |
CAS RN |
1840-27-3 | |
| Record name | 4-Fluoro-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1840-27-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

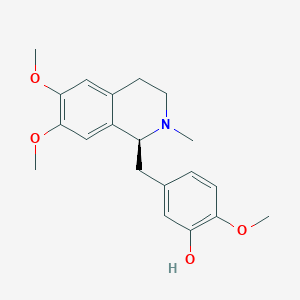
![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)
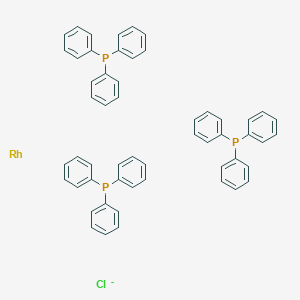


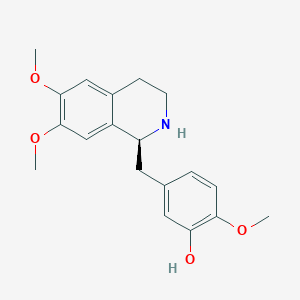

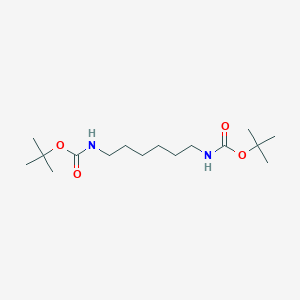
![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

